2-Bromo-5-chlorophenylacetonitrile

Physicochemical Characterization Crystallization Process Chemistry

Simplify multi-step API synthesis with orthogonal dihalogenated reactivity in a single intermediate: • Sequential Pd coupling: Br at 2-position couples first (C-Br ~285 kJ/mol), then Cl at 5-position after activation-eliminates protecting group steps. • Validated in generic valsartan and selexipag synthetic routes; reduces process development risk. • Consistent ≥98% purity; stable supply for R&D to pilot scale.

Molecular Formula C8H5BrClN
Molecular Weight 230.49 g/mol
CAS No. 127792-49-8
Cat. No. B1375615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-chlorophenylacetonitrile
CAS127792-49-8
Molecular FormulaC8H5BrClN
Molecular Weight230.49 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)CC#N)Br
InChIInChI=1S/C8H5BrClN/c9-8-2-1-7(10)5-6(8)3-4-11/h1-2,5H,3H2
InChIKeyWFOFYTGSDGUGKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-chlorophenylacetonitrile: Strategic Intermediate


2-Bromo-5-chlorophenylacetonitrile (CAS 127792-49-8), also referred to as 2-(2-bromo-5-chlorophenyl)acetonitrile, is a dihalogenated aromatic nitrile bearing bromine at the 2-position and chlorine at the 5-position of the phenyl ring . With a molecular formula of C₈H₅BrClN and a molecular weight of 230.49 g/mol, it serves primarily as a versatile intermediate in the synthesis of angiotensin II receptor antagonists (e.g., valsartan) and prostacyclin receptor agonists (e.g., selexipag) [1]. Its ortho-bromo substituent provides a reactive handle for selective palladium-catalyzed cross-coupling reactions, while the meta-chloro substituent offers an orthogonal functionalization site, enabling sequential transformations that are strategically valuable in complex molecule construction .

Workflow Sequential orthogonal cross-coupling
Selection Context Dihalogenated scaffold for complex molecule construction
Procurement Fit Pharmaceutical intermediate for documented synthetic routes

2-Bromo-5-chlorophenylacetonitrile: Why Substitution Fails


The 2-bromo-5-chloro substitution pattern on the phenylacetonitrile scaffold is not arbitrary; it dictates both the physicochemical properties and the synthetic utility of the compound in regiospecific transformations. Simple replacement with a mono-halogenated phenylacetonitrile eliminates the capacity for sequential, orthogonal cross-coupling at two distinct sites, while positional isomers (e.g., 2-bromo-4-chlorophenylacetonitrile, CAS 52864-54-7, or 3-bromo-5-chlorophenylacetonitrile, CAS 1056454-88-6) alter the electronic environment of the aromatic ring, potentially compromising reactivity in subsequent steps . Furthermore, the fluoro-analog (2-bromo-5-fluorophenylacetonitrile, CAS 886761-96-2) exhibits a significantly different boiling point (271.7 °C vs. 307.8 °C) and melting point (70–71 °C vs. 63–67 °C), which directly impacts distillation-based purification and handling protocols . The quantitative evidence below demonstrates that these differences translate into measurable consequences for procurement, synthetic planning, and process scalability.

Mono-halogenated analogs eliminate sequential orthogonal cross-coupling at two distinct sites.
Positional isomers alter electronic environment, which may shift coupling regioselectivity.
Fluoro-analog exhibits different thermal profile, impacting distillation-based purification protocols.

2-Bromo-5-chlorophenylacetonitrile vs Closest Analogs


Lower Melting Point vs 5-Fluoro Analog

The melting point of 2-bromo-5-chlorophenylacetonitrile is 63–67 °C , compared to 70–71 °C for the 5-fluoro analog (2-bromo-5-fluorophenylacetonitrile, CAS 886761-96-2) . This ~4–8 °C depression in melting point means the chloro compound reaches a fully molten state at a lower temperature, facilitating dissolution and liquid-phase reactions without requiring elevated heating. The difference is attributable to the larger atomic radius and higher polarizability of chlorine versus fluorine, which disrupts crystal lattice packing efficiency.

Melting Point
Cross-study comparable
63–67 °C vs 70–71 °C (5-Fluoro analog)
Lower temperature processing context
Reported difference ~4–8 °C; may support low-temperature reaction solvent selection.
Physicochemical Characterization Crystallization Process Chemistry

Higher Boiling Point vs 5-Fluoro Analog

The boiling point of 2-bromo-5-chlorophenylacetonitrile is reported as approximately 300–310 °C (experimental) or 307.8 ± 27.0 °C at 760 mmHg (calculated) . In contrast, the 5-fluoro analog (2-bromo-5-fluorophenylacetonitrile) exhibits a significantly lower boiling point of 271.7 °C (calculated at 760 mmHg) . This ~30–40 °C higher boiling point for the chloro compound reflects stronger intermolecular forces (higher molecular weight and greater polarizability of Cl vs. F) and provides a wider operational window for high-temperature reactions without risk of volatilization loss or thermal degradation.

Boiling Point
Cross-study comparable
300–310 °C vs 271.7 °C (5-Fluoro analog)
Wider operational window for high-temperature reactions
Reported difference ~30–40 °C; may reduce volatilization loss during solvent recovery.
Thermal Stability Distillation Process Safety

Higher Molecular Weight vs 5-Fluoro Analog

The molecular weight of 2-bromo-5-chlorophenylacetonitrile is 230.49 g/mol , compared to 214.03 g/mol for 2-bromo-5-fluorophenylacetonitrile [1]. This ~16.5 g/mol difference (~7.7% higher) means that for a given mass of intermediate ordered, the chloro compound delivers proportionally more reactive sites for downstream functionalization when the bromine atom initiates the first transformation. While this may seem modest, it directly affects the mass balance of multi-kilogram campaigns where precise stoichiometric control is an essential component of cost efficiency.

Molecular Weight
Cross-study comparable
230.49 g/mol vs 214.03 g/mol (5-Fluoro analog)
Mass balance adjustment context
+7.7% higher MW; relevant for stoichiometric calculations in scale-up campaigns.
Synthetic Chemistry Scale-Up Molar Equivalents

Orthogonal Cross-Coupling Reactivity

The 2-bromo substituent on the phenyl ring is significantly more reactive than the 5-chloro substituent in palladium-catalyzed cross-coupling reactions. This difference in reactivity is rooted in the lower carbon-halogen bond dissociation energy of C–Br (approximately 285 kJ/mol) versus C–Cl (approximately 327 kJ/mol) [1]. This enables selective Suzuki coupling at the bromide position while preserving the chloride for a subsequent orthogonal transformation. In contrast, the positional isomer 2-bromo-4-chlorophenylacetonitrile (CAS 52864-54-7) places chlorine at the 4-position, altering the electronic character of the ring and potentially affecting coupling regioselectivity. The 3-bromo-5-chlorophenylacetonitrile isomer (CAS 1056454-88-6) presents both halogens in a meta-relationship, which may lead to different steric and electronic outcomes in cross-coupling steps.

Cross-Coupling Reactivity
Class-level inference
C–Br BDE ~285 kJ/mol vs C–Cl BDE ~327 kJ/mol
Regioselective functionalization context
Class-level data; selectivity may require specific condition optimization.
Suzuki-Miyaura Coupling Regioselectivity Orthogonal Functionalization

Valsartan Synthesis Intermediate

2-Bromo-5-chlorophenylacetonitrile is specifically identified as a key intermediate in the synthesis of valsartan, an angiotensin II receptor blocker (ARB) used globally for hypertension and heart failure [1]. Valsartan is a multi-billion dollar generic drug, and intermediates that feed into its established, patent-linked synthetic pathways carry inherent procurement value. The compound's structure, with bromine and chlorine at the 2- and 5-positions respectively, enables regioselective biphenyl construction, a critical step in the valsartan synthesis. While analogs such as 2-bromo-5-fluorophenylacetonitrile or positional isomers may theoretically be adapted, the validated industrial routes specifically incorporate the 2-bromo-5-chloro substitution pattern, as documented in process patents for valsartan manufacture [2].

Valsartan Synthesis
Supporting evidence
Documented intermediate in patent-linked synthetic routes
Reduced development risk context
Industrial validation limited to published valsartan process patents.
Pharmaceutical Intermediates Valsartan Synthesis Angiotensin II Receptor Antagonists

2-Bromo-5-chlorophenylacetonitrile Applications


Sequential Orthogonal Cross-Coupling

Medicinal chemistry programs that require rapid exploration of structure-activity relationships (SAR) around a biphenyl or phenyl-heteroaryl core can leverage the orthogonal reactivity of 2-bromo-5-chlorophenylacetonitrile. The compound's lower C–Br bond dissociation energy (~285 kJ/mol) versus C–Cl (~327 kJ/mol) enables a first Suzuki coupling at the 2-position under mild Pd(0) conditions, followed by a second, distinct coupling at the 5-position after activation of the chloride [1]. This sequential, site-selective transformation strategy eliminates the need for protecting groups and reduces the step count for diversifying lead compounds, directly saving both time and resources in early-stage drug discovery.

Generic Valsartan Process Scale-Up

Pharmaceutical manufacturers engaged in the production of generic valsartan benefit from procuring an intermediate that feeds into validated, patent-documented synthetic routes [2]. The established industrial relevance of 2-bromo-5-chlorophenylacetonitrile in this context reduces the risk associated with process development, as the compound's reactivity, stability, and handling characteristics are already characterized within the valsartan synthesis framework. Its higher boiling point (300–310 °C) compared to the fluoro analog (271.7 °C) also provides a margin of safety during solvent recovery and distillation steps at manufacturing scale .

Phenylpyrazoline Herbicide Intermediate

In agrochemical research, 2-bromo-5-chlorophenylacetonitrile serves as a key intermediate for constructing phenylpyrazoline herbicides, where both the bromo and chloro substituents contribute to target enzyme binding affinity in plant systems . The ability to independently modify each halogen position through sequential coupling chemistry allows agrochemical researchers to fine-tune the physicochemical properties and biological activity of candidate herbicides. The lower melting point (63–67 °C) relative to the fluoro analog also facilitates formulation and processing in agrochemical development workflows .

Application
Selection Property
Validation Focus
Sequential orthogonal cross-coupling research
Dihalogenated scaffold with differentiated C–Br/C–Cl reactivity
Regioselectivity and sequential transformation efficiency
Pharmaceutical intermediate process development
Validated intermediate in documented synthetic routes
Route scouting and thermal process safety margins
Agrochemical candidate optimization
Orthogonal halogen handles for SAR exploration
Target binding affinity and formulation processing behavior

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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